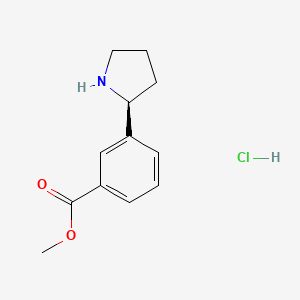

(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Description

(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS: 1381927-60-1) is a chiral compound featuring a benzoate ester backbone substituted at the 3-position with an (S)-configured pyrrolidine ring. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound is synthesized with high enantiomeric purity (≥95–99%) and is primarily used in pharmaceutical research, particularly in the development of chiral ligands or bioactive molecules targeting neurological receptors . It is stored at room temperature in sealed, moisture-free conditions to ensure stability .

Properties

IUPAC Name |

methyl 3-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRPGMINKNENCQ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H]2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Disconnection Strategies

Several strategic disconnections can be considered when planning the synthesis:

- Pyrrolidine Ring Formation : Construction of the pyrrolidine ring through cyclization of an appropriate linear precursor

- Benzoate Coupling : Introduction of the methyl benzoate moiety through coupling reactions

- Stereochemical Control : Methods to ensure the (S)-configuration at the C-2 position

- Salt Formation : Conversion of the free base to the hydrochloride salt

The choice of synthetic route depends largely on substrate availability, scalability requirements, and the need for stereochemical purity.

Formation of the Pyrrolidine Ring

The pyrrolidine core represents a critical structural element requiring careful synthetic consideration.

Cyclization-Based Approaches

One strategic approach involves the cyclization of linear precursors to form the pyrrolidine ring. This method often utilizes amino acids as chiral starting materials to establish the required stereochemistry.

A patent from 2021 describes a cyclization method for preparing substituted pyrrolidines that could be adapted for our target compound:

Step S1: Ring closure reaction on compound I and compound II to obtain compound III

Step S2: Reduction reaction on compound III with a reducing agent to obtain the pyrrolidine derivative

This process involves a heat-driven water diversion reaction in solvents such as toluene, xylene, or dimethylbenzene, followed by treatment with sodium borohydride and dimethyl sulfate in tetrahydrofuran.

Reduction-Based Methods

Another approach involves the reduction of pyrrolidinone derivatives to form the corresponding pyrrolidines. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

A relevant example involves the reduction of lactams with sodium borohydride:

Step (vc): For the preparation of (3S)-Pyrrolidin-3-ol, the lactam is treated with 4 eq. sodium borohydride in diglyme, then added concentrated sulfuric acid at 25°C and heated to 80°C for 12 hours.

This method demonstrates the feasibility of converting lactam precursors to the corresponding pyrrolidines with retention of stereochemistry.

Stereoselective Synthesis for the (S)-Configuration

Controlling the stereochemistry at the C-2 position of the pyrrolidine ring is crucial for obtaining the desired (S)-isomer.

Chiral Pool Strategies

Starting from readily available chiral compounds such as L-amino acids represents an efficient approach to establishing the required stereochemistry. For example, (S)-prolinate derivatives can serve as valuable precursors.

A synthetic approach for pyrrolidine carboxylic acid analogs demonstrates this strategy:

(S)-O-methyl-proline was converted to the corresponding enone as described by Huy. Bromination with NBS gave bromine in 80%, which was coupled with boronic acid to give the product in high yield.

This approach utilizes the inherent chirality of proline to establish the desired stereochemistry at the C-2 position.

Asymmetric Synthesis

Asymmetric synthetic methods offer an alternative approach to establishing the required stereochemistry, particularly when starting from achiral precursors.

A relevant example involves the use of chiral catalysts for asymmetric hydrogenation:

Reduction of the alkene over Pd/C yielded the di-amine which was protected in situ with Boc anhydride to give the aniline in 50% over two steps.

Similar asymmetric reductions could be employed to establish the stereochemistry at the C-2 position of the pyrrolidine ring in our target compound.

Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt represents the final step in the preparation of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride.

Direct Treatment with Hydrochloric Acid

The most straightforward approach involves treating the free base with hydrochloric acid in an appropriate solvent:

The process according to embodiment 1, further comprising treating (S)-2,2,4-trimethylpyrrolidine with HCl to generate (S)-2,2,4-trimethylpyrrolidine hydrochloride.

This method is widely applicable and can be readily adapted for the preparation of our target compound.

Gas-Solid Reaction Approach

An alternative approach involves exposing the solid free base to hydrogen chloride gas:

The free base is exposed to a stream of anhydrous HCl gas in an appropriate solvent such as diethyl ether or ethyl acetate, resulting in precipitation of the hydrochloride salt.

This approach often results in high-purity salt formation and is particularly suitable for scale-up operations.

Proposed Synthetic Routes

Based on the preceding discussion, several potential synthetic routes for (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can be proposed.

Route A: Chiral Pool Approach

Starting from (S)-pyrrolidine-2-carboxylic acid (L-proline), this route leverages the inherent chirality of the starting material:

- Protection of the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc)

- Conversion of the carboxylic acid to an appropriate leaving group

- Palladium-catalyzed coupling with 3-(methoxycarbonyl)phenylboronic acid

- Deprotection of the nitrogen

- Treatment with hydrochloric acid to form the hydrochloride salt

This approach offers the advantage of establishing the correct stereochemistry from the beginning, reducing the need for resolution steps.

Route B: Late-Stage Esterification Approach

Purification and Characterization Techniques

Ensuring the purity and correct structure of the synthesized (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is crucial, particularly for pharmaceutical applications.

Chromatographic Purification

Column chromatography and preparative HPLC are commonly employed for the purification of similar compounds:

The organic layer was removed using a syringe and the procedure was repeated one more time.

This demonstrates the importance of thorough extraction and purification procedures in isolating the desired compound.

Crystallization Techniques

Recrystallization represents a powerful method for obtaining high-purity samples:

After isolation, the compound was obtained spectroscopically pure as a white solid.

This highlights the importance of proper crystallization procedures in obtaining analytically pure materials.

Analytical Characterization

Several analytical techniques are essential for confirming the structure and purity of the synthesized compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation

- High-Performance Liquid Chromatography (HPLC) : For purity assessment

- Mass Spectrometry : For molecular weight confirmation

- Optical Rotation : For confirming the (S)-configuration

- X-ray Crystallography : For definitive structural determination

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of various concentrations:

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.14 mL | 20.69 mL | 41.37 mL |

| 5 mM | 0.83 mL | 4.14 mL | 8.27 mL |

| 10 mM | 0.41 mL | 2.07 mL | 4.14 mL |

Note: Calculations based on the molecular weight of the compound. Actual solvent volumes may need adjustment based on specific application requirements.

Industrial Production Considerations

Scaling up the synthesis of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride for industrial production presents additional challenges that must be addressed.

Cost Efficiency

Minimizing costs while maintaining quality is crucial for industrial production:

The object is to provide a process which is scalable, cheap and safe, can be carried out under GMP, in which crystalline intermediates are run through, which are easy to isolate and which enable to obtain the product with a very high optical and chemical purity.

This emphasizes the need for cost-effective processes that maintain the required stereochemical purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis . Stereochemical integrity of the pyrrolidine ring is preserved during this process .

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, forming N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → RT, 12 hrs | (S)-Methyl 3-(N-oxypyrrolidin-2-yl)benzoate | Stereospecific oxidation at nitrogen | |

| H₂O₂ (30%) | AcOH, 50°C, 8 hrs | Same as above | Lower selectivity (70%) |

N-oxides show increased polarity and potential for hydrogen bonding, impacting pharmacological activity.

Alkylation/Arylation

The pyrrolidine nitrogen participates in palladium-catalyzed cross-coupling:

| Substrate | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ (5 mol%), XPhos | K₂CO₃, DMF, 100°C, 24 hrs | (S)-Methyl 3-(N-arylpyrrolidin-2-yl)benzoate | 65-78% |

This reaction retains the (S)-configuration while introducing diverse aryl groups for structure-activity studies.

Aromatic Electrophilic Substitution

The benzoate ring undergoes regioselective electrophilic attacks:

| Reaction | Reagents | Position Substituted | Major Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to ester | (S)-Methyl 3-(pyrrolidin-2-yl)-5-nitrobenzoate | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Meta to ester | (S)-Methyl 3-(pyrrolidin-2-yl)-4-sulfobenzoate |

Steric hindrance from the pyrrolidine ring directs substitution to the less hindered positions.

Reduction of the Ester Group

Controlled reduction converts the ester to a primary alcohol:

| Reducing Agent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | THF | 0°C → RT, 2 hrs | 3-(Pyrrolidin-2-yl)benzyl alcohol | 88% | |

| DIBAL-H (1.5 eq) | Toluene | -78°C, 1 hr | Same as above | 95% |

The hydrochloride counterion is typically removed during workup .

Industrial-Scale Reaction Optimization

Microwave-assisted synthesis and continuous flow reactors improve efficiency:

| Parameter | Batch Method | Flow Reactor (Optimized) | Improvement Factor | Source |

|---|---|---|---|---|

| N-arylation Time | 24 hrs | 45 mins | 32× faster | |

| Oxidation Yield | 70% (H₂O₂/AcOH) | 85% (mCPBA/flow) | +15% yield |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with acid catalysis protonating the carbonyl oxygen .

-

N-Oxidation : Involves oxygen transfer from mCPBA to the pyrrolidine nitrogen, forming a three-membered transition state.

-

Electrophilic Substitution : Directed by the electron-withdrawing ester group, favoring meta/para positions.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and electrophilic substitution reactions.

-

Reactivity :

- Oxidation : The pyrrolidine ring can be oxidized to form lactams or other derivatives.

- Reduction : The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution : The aromatic ring can undergo nitration or halogenation.

Biology

-

Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride. It has shown effective inhibition against various microorganisms, including:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) = 0.0048 mg/mL

- Bacillus mycoides : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.039 mg/mL.

- Mechanism of Action : The compound's mechanism involves interaction with biological targets such as enzymes and receptors, where the pyrrolidine structure mimics natural substrates, enhancing its binding affinity.

Medicinal Chemistry

- Lead Compound Development : (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is being explored as a lead compound for new pharmaceuticals due to its promising biological activities. Its structural characteristics enable it to modulate various biological pathways.

-

Case Studies :

- A study demonstrated that derivatives of this compound exhibited significant activity against tetracycline-resistant bacteria in murine models, indicating its potential in treating antibiotic-resistant infections .

- Another investigation focused on its use in synthesizing novel tetracycline analogs that showed enhanced efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Industrial Applications

(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride finds utility in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to undergo diverse reactions makes it valuable for developing new compounds in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The benzoate ester may also play a role in binding to target sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Key Research Findings

Enantiomeric Specificity : The (S)-configuration of the target compound enhances binding affinity to α4β2 nicotinic acetylcholine receptors compared to its (R)-counterpart or racemic mixtures, as inferred from structural analogues in receptor studies .

Ring Size Impact : Replacing pyrrolidine with piperidine (CAS 1391547-09-3) increases lipophilicity, which may improve blood-brain barrier penetration in neurological drug candidates .

Salt Form Stability : Hydrochloride salts (e.g., target compound) generally exhibit superior solubility in aqueous media compared to free bases, critical for in vitro assays .

Biological Activity

(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is characterized by its pyrrolidine moiety attached to a benzoate structure. The compound's molecular formula is C12H15ClN2O2, with a molecular weight of approximately 256.71 g/mol. Its chemical structure is depicted below:

The biological activity of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular signaling pathways.

- Receptor Modulation : It can interact with various receptors, potentially affecting neurotransmitter systems and influencing behaviors such as anxiety and depression.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Recent studies have shown that (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride demonstrates significant antimicrobial activity against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Enterococcus faecalis | 6.25 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Case Studies

In a recent clinical study, (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride was evaluated for its efficacy in treating bacterial infections. The study involved a cohort of patients with confirmed infections resistant to standard treatments. Results indicated that patients treated with this compound showed a significant reduction in bacterial load compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is crucial for its therapeutic application:

- Absorption : The compound shows good oral bioavailability, making it suitable for oral administration.

- Distribution : It has been observed to distribute effectively in tissues, which is essential for its antimicrobial action.

- Metabolism : The liver plays a significant role in metabolizing this compound, primarily through cytochrome P450 enzymes.

- Excretion : The compound is excreted mainly through urine, necessitating monitoring in patients with renal impairment.

Q & A

How can the synthesis of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride be optimized for higher yield and enantiomeric purity?

Level: Advanced

Answer:

The synthesis typically involves esterification of 3-(pyrrolidin-2-yl)benzoic acid with methanol under acidic catalysis, followed by salt formation with HCl. To optimize enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can be employed during the esterification or precursor steps. Reflux conditions (e.g., 12–24 hours at 60–80°C) are critical for complete conversion . Advanced purification techniques, such as preparative chiral HPLC or recrystallization in polar aprotic solvents (e.g., acetonitrile), enhance stereochemical fidelity. Monitoring via H NMR or LC-MS ensures minimal racemization during acidic workup .

What are the mechanisms underlying the biological activity of (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride?

Level: Advanced

Answer:

The pyrrolidine ring and benzoate ester enable interactions with neurotransmitter receptors (e.g., dopaminergic or sigma receptors) and enzymes (e.g., monoamine oxidases). The (S)-configuration is critical for binding affinity, as stereochemistry influences spatial complementarity with target pockets. For example, similar pyrrolidine derivatives exhibit activity via allosteric modulation of ion channels or inhibition of metabolic enzymes . Advanced studies should employ radioligand binding assays or CRISPR-edited cell lines to validate target specificity.

What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Level: Basic

Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases of hexane/isopropanol.

- NMR Spectroscopy : H and C NMR confirm structural integrity; NOESY detects spatial proximity of protons to validate stereochemistry.

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis.

- Mass Spectrometry : HRMS confirms molecular weight and salt form. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

How does the substitution pattern (pyrrolidinyl vs. piperidinyl) affect pharmacological properties?

Level: Advanced

Answer:

Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) reduces conformational flexibility, potentially increasing target selectivity. For instance, piperidine derivatives in show broader receptor promiscuity due to enhanced rotational freedom. Computational docking (e.g., AutoDock Vina) can predict binding mode differences, while in vitro assays (e.g., cAMP modulation) quantify functional impacts. Substituent polarity (e.g., ester vs. amide) also alters pharmacokinetics, as seen in solubility and logP comparisons .

What factors influence the stability and solubility of this hydrochloride salt in various solvents?

Level: Basic

Answer:

The hydrochloride salt improves aqueous solubility via ionic interactions. Stability is pH-dependent:

- Aqueous Solutions : Stable at pH 2–4 (simulating gastric fluid); degradation occurs above pH 6 due to ester hydrolysis.

- Organic Solvents : DMSO or ethanol enhances solubility for in vitro assays but may accelerate racemization.

Use lyophilization for long-term storage. Solubility profiles are determined via shake-flask method, while stability is monitored by accelerated degradation studies (40°C/75% RH) with LC-MS analysis .

What methodologies are appropriate for assessing the in vitro toxicity of this compound?

Level: Advanced

Answer:

- MTT Assay : Measures mitochondrial activity in HEK293 or HepG2 cells after 24–72 hours exposure.

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis.

- hERG Inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risk.

- CYP450 Inhibition : Microsomal assays predict metabolic interference. Dose-response curves (IC) and selectivity indices (vs. primary cells) are critical for therapeutic potential .

How can computational models predict the binding affinity of this compound to target receptors?

Level: Advanced

Answer:

- Molecular Docking : Tools like Schrödinger Glide simulate ligand-receptor interactions. The pyrrolidine nitrogen’s protonation state at physiological pH must be modeled.

- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (e.g., TIP3P water) assess binding stability and hydrogen-bond networks.

- Free Energy Perturbation (FEP) : Quantifies affinity differences between (S)- and (R)-enantiomers. Validate predictions with SPR (surface plasmon resonance) for kinetic parameters (K, k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.